molecular formula C10H10BrNO2 B8173182 (E)-ethyl 3-(4-bromopyridin-2-yl)acrylate

(E)-ethyl 3-(4-bromopyridin-2-yl)acrylate

Cat. No.: B8173182
M. Wt: 256.10 g/mol
InChI Key: YDBYYVZWKQVACD-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 3-(4-bromopyridin-2-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an ethyl ester group attached to the acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(4-bromopyridin-2-yl)acrylate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The general procedure involves the reaction of 4-bromo-2-pyridineboronic acid with ethyl acrylate in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(4-bromopyridin-2-yl)acrylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The acrylate moiety can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(E)-ethyl 3-(4-bromopyridin-2-yl)acrylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can serve as a probe for studying biological processes and interactions at the molecular level.

    Industrial Chemistry: The compound can be used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(4-bromopyridin-2-yl)acrylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as 4-bromo-2-methylpyridine and 4-bromo-2-pyridinecarboxylic acid share structural similarities with (E)-ethyl 3-(4-bromopyridin-2-yl)acrylate.

    Acrylate Derivatives: Compounds like ethyl acrylate and methyl 3-(4-bromopyridin-2-yl)acrylate are similar in terms of their acrylate moiety.

Uniqueness

This compound is unique due to the combination of its bromopyridine and acrylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex organic molecules .

Properties

IUPAC Name

ethyl (E)-3-(4-bromopyridin-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-14-10(13)4-3-9-7-8(11)5-6-12-9/h3-7H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBYYVZWKQVACD-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.